molecular formula C7H8N2O B12357651 5,6-Dimethyl-3-methylidenepyrazin-2-one

5,6-Dimethyl-3-methylidenepyrazin-2-one

Katalognummer: B12357651
Molekulargewicht: 136.15 g/mol
InChI-Schlüssel: LYUPGURXWPLYJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethyl-3-methylidenepyrazin-2-one is a heterocyclic compound characterized by a pyrazine ring substituted with methyl and methylene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-3-methylidenepyrazin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-butanedione with ethylenediamine, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process may include purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Dimethyl-3-methylidenepyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5,6-Dimethyl-3-methylidenepyrazin-2-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,6-Dimethyl-3-methylidenepyrazin-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or modulating receptor activities, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5,6-Dimethyl-3-methylidenepyrazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C7H8N2O

Molekulargewicht

136.15 g/mol

IUPAC-Name

5,6-dimethyl-3-methylidenepyrazin-2-one

InChI

InChI=1S/C7H8N2O/c1-4-5(2)9-7(10)6(3)8-4/h3H2,1-2H3

InChI-Schlüssel

LYUPGURXWPLYJR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C)C(=O)N=C1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.